Methyl 3-cyclopropyl-5-methylimidazo[1,5-a]pyridine-6-carboxylate
Description
Properties
IUPAC Name |
methyl 3-cyclopropyl-5-methylimidazo[1,5-a]pyridine-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c1-8-11(13(16)17-2)6-5-10-7-14-12(15(8)10)9-3-4-9/h5-7,9H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAUUHUXVMBLQCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=CN=C(N12)C3CC3)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 3-cyclopropyl-5-methylimidazo[1,5-a]pyridine-6-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including anticancer properties, mechanisms of action, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound belongs to the imidazo[1,5-a]pyridine family, characterized by a fused ring structure that contributes to its biological properties. The presence of the cyclopropyl group and the carboxylate moiety enhances its lipophilicity and potential bioactivity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of imidazo[1,5-a]pyridine derivatives. For instance, compounds with similar structures have shown promising antiproliferative effects against various cancer cell lines. In particular, This compound has been evaluated for its ability to inhibit cancer cell growth and induce apoptosis.
The mechanisms through which this compound exerts its effects include:
- Induction of Apoptosis : Studies indicate that treatment with this compound leads to increased expression of pro-apoptotic proteins such as Bax while decreasing anti-apoptotic proteins like Bcl-2. This shift promotes apoptosis in cancer cells, particularly in breast cancer models (MDA-MB-231) .
- Inhibition of Cell Migration : The compound has also demonstrated anti-migratory effects on cancer cells, suggesting its potential role in preventing metastasis .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to specific structural features:
- Cyclopropyl Group : This moiety is believed to enhance binding affinity to biological targets due to its unique steric properties.
- Carboxylate Functionality : The presence of the carboxylate group is crucial for solubility and interaction with cellular targets.
A comparative analysis of similar compounds can be summarized in the following table:
| Compound Name | Structure | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | Structure | TBD | Induces apoptosis |
| 3-Cyclopropyl-5-methylimidazo[1,5-a]pyridine-6-carboxylic acid | Structure | TBD | Antiproliferative effects |
| Related Imidazo Compounds | Varies | Varies | Various mechanisms |
Case Studies
A notable case study involved the evaluation of this compound in vitro against MDA-MB-231 breast cancer cells. The study utilized Annexin V/PI staining to assess apoptosis levels and Western blotting for protein expression analysis. Results indicated a significant increase in apoptotic cells after treatment with this compound at concentrations as low as 30 µM .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of imidazo[1,5-a]pyridine derivatives, including methyl 3-cyclopropyl-5-methylimidazo[1,5-a]pyridine-6-carboxylate, as anticancer agents. These compounds have demonstrated antiproliferative effects against various cancer cell lines.
- Mechanism of Action : Research indicates that these compounds may induce apoptosis in cancer cells by modulating pro-apoptotic and anti-apoptotic proteins. For instance, studies have shown increased expression of Bax and decreased levels of Bcl-2 in treated cancer cells, suggesting a mechanism involving the intrinsic apoptotic pathway .
- Case Study : In one study, this compound was tested against MDA-MB-231 breast cancer cells. The compound exhibited significant cytotoxicity at micromolar concentrations, leading to the conclusion that it could serve as a lead compound for further development in breast cancer therapy .
Enzyme Inhibition
Another promising application of this compound is its role as an inhibitor of specific enzymes involved in metabolic pathways.
- Indoleamine 2,3-Dioxygenase (IDO) Inhibition : Compounds similar to this compound have been identified as inhibitors of IDO, an enzyme that plays a crucial role in immune regulation and tumor progression. By inhibiting IDO, these compounds may enhance antitumor immunity and improve the efficacy of existing cancer therapies .
Synthesis and Structural Variations
The synthesis of this compound involves various chemical reactions that can be optimized to yield derivatives with enhanced biological activity.
- Synthetic Pathways : The compound can be synthesized through multi-step reactions involving cyclization and functionalization strategies. The introduction of different substituents at the 5 or 8 positions of the imidazo[1,5-a]pyridine framework can lead to derivatives with improved pharmacological profiles .
Potential Therapeutic Uses
Given its biological activities, this compound has potential applications beyond oncology.
- Neuroprotective Effects : Preliminary studies suggest that imidazo[1,5-a]pyridines may exhibit neuroprotective properties by modulating neurotransmitter systems or reducing oxidative stress in neuronal cells. This opens avenues for exploring their use in neurodegenerative diseases such as Alzheimer's or Parkinson's disease .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The imidazo[1,5-a]pyridine class shares structural similarities with other nitrogen-rich bicyclic systems, such as triazolo[1,5-a]pyrimidines and imidazo[1,2-a]pyridines. Below is a comparative analysis based on structural features, synthetic methodologies, and functional properties.
Structural and Functional Group Analysis
Key Observations :
- The cyclopropyl group in the target compound introduces steric hindrance and conformational rigidity, unlike the aryl groups in triazolo-pyrimidine derivatives (e.g., compound 5a), which enhance π-π stacking interactions .
- The methyl ester at position 6 in the target compound is a versatile handle for hydrolysis or amidation, whereas carboxamide groups in triazolo-pyrimidines (e.g., 5a) directly engage in hydrogen bonding with biological targets .
Preparation Methods
Mg3N2-Assisted One-Pot Annulation Method
A prominent and efficient method involves the magnesium nitride (Mg3N2)-assisted one-pot annulation reaction, which synthesizes 1,3-disubstituted imidazo[1,5-a]pyridines, including carboxylate derivatives such as methyl esters. This approach uses 2-pyridyl ketones and methyl glyoxylate as key substrates.
Reaction Overview :
The reaction proceeds via the formation of an intermediate 2-pyridinylmethyl imine, followed by intramolecular cyclization facilitated by Mg3N2, which acts both as an ammonia source and a catalyst in protic solvents.-
- Solvent: Ethanol-water mixture (8:2)
- Temperature: 80 °C
- Time: 4 hours
- Stoichiometry: 1 equivalent each of 2-pyridyl ketone, Mg3N2, and methyl glyoxylate
- Closed system (sealed tube) to prevent ammonia loss
Yields :
Under these conditions, yields up to 92% were reported for the target imidazo[1,5-a]pyridine carboxylates.Scope and Generality :
The method tolerates a variety of 2-pyridyl ketones with different alkyl, aryl, and heteroaryl substituents, including sterically hindered ones, without significant impact on yields. This demonstrates the robustness and wide applicability of the protocol.
| Entry | Solvent | Time (h) | Temp (°C) | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | MeOH | 24 | 25 | 40 | Open flask |
| 4 | EtOH | 24 | 75 | 63 | Open flask |
| 6 | EtOH | 8 | 60 | 80 | Sealed tube |
| 8 | EtOH:water (8:2) | 4 | 80 | 92 | Sealed tube, optimal condition |
Table 1: Selected optimization results for Mg3N2-assisted annulation reaction.
This method is particularly advantageous because it avoids isolation of intermediates and allows for gram-scale synthesis, facilitating practical applications in medicinal chemistry and complex molecule construction.
Multistep Synthesis via Ugi-Tetrazole and Subsequent Cyclization
Another synthetic approach, although targeting related imidazo[1,5-a]pyridine derivatives, involves multicomponent reactions such as the Ugi-tetrazole reaction followed by cyclization steps to yield functionalized imidazo[1,5-a]pyridine carboxylates.
Procedure :
The amine hydrochloride intermediate derived from the Ugi-tetrazole reaction is acylated with acyl chlorides in the presence of triethylamine and dichloromethane at room temperature. The resulting amide intermediates are then cyclized by heating with acetic anhydride and 4N HCl/dioxane at 120 °C, forming the imidazo[1,5-a]pyridine core with carboxylate functionalities.Advantages :
This method allows for the introduction of diverse substituents (R1 and R2) on the imidazo[1,5-a]pyridine ring, enabling the synthesis of libraries of derivatives with potential medicinal applications.Yields and Purification :
The cyclization yields range from moderate to good (e.g., 60-80%), with purification typically achieved by column chromatography.
| Step | Reagents/Conditions | Temperature | Time | Outcome |
|---|---|---|---|---|
| Acylation | Acyl chloride, triethylamine, DCM | Room temp | 24 h | Amide intermediate |
| Cyclization | Acetic anhydride, 4N HCl/dioxane | 120 °C | 2-4 h | Imidazo[1,5-a]pyridine carboxylate |
This route is particularly useful for introducing functional groups that can be further manipulated, such as oxadiazoles, expanding the chemical space accessible from the imidazo[1,5-a]pyridine scaffold.
Microwave-Assisted Organic Synthesis (MAOS)
Microwave-assisted synthesis has been employed to accelerate the preparation of imidazo[1,2-a]pyridine carboxylate esters, which are structurally related to imidazo[1,5-a]pyridine derivatives.
Method :
The condensation of ethyl 2-halogenated-3-oxobutanoates with 2-aminopyridines under microwave irradiation leads to rapid formation of imidazo carboxylate esters.Benefits :
- Significant reduction in reaction time (minutes instead of hours/days)
- Improved yields compared to conventional heating methods
- Enhanced reproducibility and scalability
-
- Solvent: Ethanol or 1,2-dimethoxyethane
- Temperature: Controlled microwave heating (exact parameters depend on substrate)
- Time: Minutes to an hour
Yields :
Improved yields of 50-70% or higher compared to traditional methods, with better control over substitution patterns.
While this method is reported for imidazo[1,2-a]pyridine derivatives, the principles may be adapted for the synthesis of imidazo[1,5-a]pyridine carboxylates such as methyl 3-cyclopropyl-5-methylimidazo[1,5-a]pyridine-6-carboxylate.
Summary Table of Preparation Methods
Detailed Research Findings and Notes
The Mg3N2-assisted method is notable for its use of magnesium nitride as a dual-function reagent, providing ammonia in situ and catalyzing the cyclization, which simplifies the synthesis and avoids isolation of intermediates. The solvent system and reaction vessel closure are critical for maximizing yield.
The Ugi-tetrazole-based method offers a modular approach to introducing various substituents on the imidazo[1,5-a]pyridine ring, enabling the synthesis of derivatives with tailored properties. This is particularly useful in medicinal chemistry for structure-activity relationship studies.
Microwave-assisted synthesis offers a modern alternative to traditional heating, reducing reaction times drastically and often improving yields and purity. Although primarily demonstrated for imidazo[1,2-a]pyridines, this technique's efficiency suggests potential adaptation for imidazo[1,5-a]pyridine ester synthesis.
The choice of method depends on the desired substitution pattern, scale, and available equipment. For large-scale, high-yield production of this compound, the Mg3N2-assisted one-pot annulation is currently the most practical and efficient.
Q & A
How can a multistep synthetic route for Methyl 3-cyclopropyl-5-methylimidazo[1,5-a]pyridine-6-carboxylate be designed, and what challenges arise in optimizing reaction intermediates?
Answer:
The synthesis of imidazo[1,5-a]pyridine derivatives typically involves cyclization reactions, functional group substitutions, and esterification. For example, analogous compounds like ethyl 5-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate ( ) are synthesized via sequential coupling and cyclization steps. A proposed route for the target compound could include:
Cyclopropane introduction : Using cyclopropane-carboxylic acid derivatives or cyclopropanation reagents (e.g., Simmons–Smith conditions) to install the cyclopropyl group at position 2.
Imidazo[1,5-a]pyridine core formation : Employing a condensation reaction between aminopyridine and carbonyl precursors, followed by cyclization under acidic or thermal conditions.
Esterification : Methylation of the carboxylic acid intermediate using methanol under catalytic acid conditions.
Challenges : Competing side reactions (e.g., over-oxidation of cyclopropane) and purification of intermediates with similar polarities require careful optimization of reaction stoichiometry and chromatographic separation methods .
What advanced spectroscopic and crystallographic methods are critical for resolving structural ambiguities in this compound?
Answer:
- X-ray crystallography : Single-crystal X-ray diffraction (SCXRD) is essential for unambiguous determination of the 3D structure. Use SHELX programs (e.g., SHELXL) for structure refinement, particularly to resolve steric clashes caused by the cyclopropyl group .
- NMR spectroscopy : - and -NMR should be analyzed for coupling patterns (e.g., splitting due to cyclopropane protons) and chemical shifts. For example, the methyl ester group at position 6 typically resonates at ~3.8–4.0 ppm in -NMR, while cyclopropane protons appear as distinct multiplets .
- HRMS and IR : High-resolution mass spectrometry confirms molecular formula, while IR identifies functional groups like ester carbonyls (~1720 cm) .
How can structure-activity relationship (SAR) studies guide the optimization of this compound for biological targets?
Answer:
SAR studies should focus on:
- Cyclopropyl group : Evaluate its role in steric hindrance and hydrophobic interactions by comparing with non-cyclopropyl analogs (e.g., methyl or ethyl substituents).
- Methyl ester vs. free carboxylic acid : Test hydrolyzed derivatives to assess bioavailability and target binding.
- Methyl group at position 5 : Replace with bulkier substituents (e.g., isopropyl) to probe steric effects.
Methodology :
Synthesize analogs with systematic substitutions.
Screen against target enzymes (e.g., kinases, GPCRs) using fluorescence polarization or surface plasmon resonance (SPR).
Perform molecular docking (e.g., AutoDock Vina) to correlate activity with substituent geometry .
What strategies address contradictions between computational predictions and experimental bioactivity data?
Answer:
Discrepancies may arise from:
- Solvent effects in docking : Adjust force fields to account for solvation (e.g., implicit solvent models in Schrödinger Suite).
- Protein flexibility : Use molecular dynamics (MD) simulations to explore conformational changes unaccounted for in rigid docking.
- Metabolite interference : Perform stability assays (e.g., liver microsome testing) to rule out rapid ester hydrolysis in vitro.
Example : If a cyclopropane-containing analog shows lower activity than predicted, evaluate its metabolic stability via LC-MS to identify degradation products .
How can regioselectivity challenges in electrophilic substitution reactions of the imidazo[1,5-a]pyridine core be mitigated?
Answer:
The electron-rich imidazo[1,5-a]pyridine core may undergo uncontrolled substitution. Strategies include:
- Directing groups : Introduce temporary substituents (e.g., nitro or amino groups) to steer electrophiles to specific positions.
- Protecting groups : Protect reactive sites (e.g., ester groups) during halogenation or nitration.
- Catalytic control : Use transition-metal catalysts (e.g., Pd for C–H activation) to achieve site-specific functionalization.
Case study : Bromination of similar scaffolds () achieved regioselectivity via Pd-catalyzed C–H activation at position 5 .
What analytical workflows validate the purity and stability of this compound under storage conditions?
Answer:
- Purity assessment : Use HPLC with UV detection (λ = 254 nm) and compare retention times against synthetic standards. Impurity profiling via LC-MS identifies byproducts (e.g., ester hydrolysis).
- Stability testing : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor changes via -NMR and mass spectrometry.
- Crystallinity : SCXRD of stored samples detects polymorphic transitions that may alter solubility .
How can computational modeling predict the compound’s pharmacokinetic (PK) properties?
Answer:
- LogP estimation : Use software like MarvinSketch or Molinspiration to predict lipophilicity, critical for blood-brain barrier penetration.
- Metabolic sites : Identify labile groups (e.g., ester bonds) using ADMET Predictor or similar tools.
- CYP450 interactions : Screen for cytochrome P450 inhibition via in silico docking (e.g., SwissADME).
Validation : Compare predicted vs. experimental clearance rates in hepatocyte assays .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
